4,4'-Dinitro-2,2'-bipyridine
Overview
Description
4,4'-Dinitro-2,2'-bipyridine is a derivative of bipyridine, a class of compounds that have garnered interest due to their multifunctional nature and their applications in various fields of research and technology. These derivatives, including the dinitro variant, are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit chromism—changes in color in response to different stimuli .
Synthesis Analysis
The synthesis of polyhalogenated 4,4'-bipyridines, which are closely related to 4,4'-dinitro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. This process involves ortholithiation followed by dimerization, yielding various halogenated bipyridines. The synthesis of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, another closely related compound, involves a multi-step process starting from 2-amino-6-methylpyridine, which undergoes diazotization, bromination, Ullmann coupling, oxidation, and nitration .
Molecular Structure Analysis
The molecular structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine, a compound structurally similar to 4,4'-dinitro-2,2'-bipyridine, has been determined by X-ray diffraction and DFT analysis. This compound exhibits intramolecular hydrogen bonding and intermolecular interactions such as CH···O contacts and aromatic π-π stacking, which are likely to be relevant in the dinitro bipyridine derivatives as well .
Chemical Reactions Analysis
The reactivity of 4,4'-bipyridine derivatives is influenced by their substituents and the nature of the reactions they undergo. For instance, the solvent-dependent coordination polymers formed with cobalt complexes demonstrate how the solvent can influence the self-assembly and the recognition patterns of these complexes. The interaction between Co(II) and 4,4'-bipyridine is consistent across different complexes, with linear Co-N dative bonds being a key feature .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4'-bipyridine derivatives are closely tied to their molecular structure. For example, the dinitrosyl iron complexes with bipyridine ligands exhibit characteristic NO stretching frequencies in their IR spectra and show quasi-reversible one-electron reductions in electrochemical studies. These properties are indicative of the donor properties of the ligands and the potential redox behavior of the 4,4'-dinitro-2,2'-bipyridine . Additionally, the synthesis of 4,4'-disubstituted[2,2']-bipyridines with π-conjugated substituents reveals that the optical properties of these compounds can be significantly influenced by the nature of the endgroups and π-linkers, which would also apply to the dinitro derivatives .
Scientific Research Applications
Synthesis and Characterization
4,4'-Dinitro-2,2'-bipyridine is used in the synthesis of various derivatives and complexes. For instance, it is a precursor in the preparation of 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine, an intermediate for bi-functional chelates in fluoroimmunoassays (李云辉 et al., 2010). This application highlights its role in the development of specialized chemical reagents and intermediates for more complex chemical syntheses.
Chemical Analysis and Properties
4,4'-Dinitro-2,2'-bipyridine's derivatives are analyzed to understand their structural and chemical properties. The preparation of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, used in bifunctional chelates for fluorescence immunoassay, involves various chemical processes, and its structure is determined through techniques like DSC, IR, 1H NMR, etc. (Fu Qiang, 2007). This reflects its utility in developing materials for analytical and diagnostic applications.
Applications in Materials Science
4,4'-Dinitro-2,2'-bipyridine derivatives find applications in materials science, particularly in the development of responsive compounds and materials. For example, mono- and di-quaternized derivatives are used for creating multifunctional chromic materials, which change color in response to environmental changes (Raffaello Papadakis, 2019). This highlights the compound's potential in smart materials and sensors.
Biochemical and Biophysical Research
In biochemical and biophysical research, 4,4'-Dinitro-2,2'-bipyridine derivatives are used in the development of sensors and probes. For instance, cyclometalated iridium(III) polypyridine complexes containing a dinitrophenyl ether moiety have been synthesized for use as intracellular sensors for biothiols (Karson Ka-Shun Tso et al., 2017). This showcases its role in creating tools for biological and medical research.
properties
IUPAC Name |
4-nitro-2-(4-nitropyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRVNIRBWWMQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467932 | |
Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dinitro-2,2'-bipyridine | |
CAS RN |
18511-72-3 | |
Record name | 4,4′-Dinitro-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18511-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-DINITRO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dinitro-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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